molecular formula AlCl3 B147890 Aluminum chloride CAS No. 7446-70-0

Aluminum chloride

Cat. No. B147890
Key on ui cas rn: 7446-70-0
M. Wt: 133.34 g/mol
InChI Key: VSCWAEJMTAWNJL-UHFFFAOYSA-K
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Patent
US04558170

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
700
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[ClH:5].[Al+3:6].[Cl-].[Cl-].[Cl-]>>[C:2]([Cl:5])([CH3:3])([CH3:1])[CH3:4].[Al+3:6].[Cl-:5].[Cl-:5].[Cl-:5] |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
700
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a reaction temperature of about -50° to +30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)Cl
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04558170

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
700
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[ClH:5].[Al+3:6].[Cl-].[Cl-].[Cl-]>>[C:2]([Cl:5])([CH3:3])([CH3:1])[CH3:4].[Al+3:6].[Cl-:5].[Cl-:5].[Cl-:5] |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
700
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a reaction temperature of about -50° to +30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)Cl
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04558170

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
700
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[ClH:5].[Al+3:6].[Cl-].[Cl-].[Cl-]>>[C:2]([Cl:5])([CH3:3])([CH3:1])[CH3:4].[Al+3:6].[Cl-:5].[Cl-:5].[Cl-:5] |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
700
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a reaction temperature of about -50° to +30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)Cl
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04558170

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
700
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[ClH:5].[Al+3:6].[Cl-].[Cl-].[Cl-]>>[C:2]([Cl:5])([CH3:3])([CH3:1])[CH3:4].[Al+3:6].[Cl-:5].[Cl-:5].[Cl-:5] |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Mn
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
700
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C4 hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a reaction temperature of about -50° to +30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)Cl
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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